molecular formula C16H30O2 B14282333 Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- CAS No. 158110-20-4

Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-

Cat. No.: B14282333
CAS No.: 158110-20-4
M. Wt: 254.41 g/mol
InChI Key: KENQSXZRJRQQTN-CABCVRRESA-N
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Description

Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is an organic compound with a complex structure that includes a cyclopentanone ring substituted with a hydroxyundecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- typically involves the reaction of cyclopentanone with an appropriate hydroxyundecyl precursor under controlled conditions. One common method is the ketonization of adipic acid in the presence of barium hydroxide at elevated temperatures, which produces cyclopentanone . This cyclopentanone can then be further reacted with a hydroxyundecyl compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale ketonization processes followed by purification steps to isolate the target compound. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentanone ring may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Similar in structure but with a six-membered ring.

    2-Pentanone: A smaller ketone with a simpler structure.

    Cyclopentenone: Contains a five-membered ring with a double bond.

Uniqueness

Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is unique due to its specific substitution pattern and the presence of both a hydroxy group and a long alkyl chain.

Properties

CAS No.

158110-20-4

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(2R)-2-[(1S)-1-hydroxyundecyl]cyclopentan-1-one

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-12-15(17)14-11-10-13-16(14)18/h14-15,17H,2-13H2,1H3/t14-,15+/m1/s1

InChI Key

KENQSXZRJRQQTN-CABCVRRESA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CCCC1=O)O

Canonical SMILES

CCCCCCCCCCC(C1CCCC1=O)O

Origin of Product

United States

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